(s)-3-(3,5-Dichlorophenyl)piperidine
Description
Properties
Molecular Formula |
C11H13Cl2N |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
(3S)-3-(3,5-dichlorophenyl)piperidine |
InChI |
InChI=1S/C11H13Cl2N/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h4-6,8,14H,1-3,7H2/t8-/m1/s1 |
InChI Key |
ZNCNQBMPRDTUIM-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(3,5-Dichlorophenyl)piperidine typically involves the reaction of 3,5-dichlorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine formed during the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of (s)-3-(3,5-Dichlorophenyl)piperidine may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, catalysts such as palladium on carbon (Pd/C) may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(s)-3-(3,5-Dichlorophenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, or other electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced piperidine derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (s)-3-(3,5-Dichlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Structural Analogues in Piperidine Derivatives
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substitution Position: The 3,5-dichloro configuration (target compound) contrasts with 3,4-dichloro (SR140333) and 2,5-dichloro (3-(2,5-dichlorophenoxy)piperidine).
- Biological Activity: SR140333, with a 3,4-dichlorophenyl group, demonstrates high affinity for neurokinin receptors, suggesting that even minor positional changes in chlorine substituents drastically alter pharmacological profiles . RP-32490, a 3,5-dichlorophenyl-containing agrochemical, highlights this substitution’s relevance in fungicidal activity .
Influence of Substitution on Bioactivity
Table 2: Substitution Effects on Enzyme Inhibition
Key Observations:
- Halogen Positioning : In pyridine-based furin inhibitors, 3,5-dichloro substitution enhances potency (picomolar IC50) compared to other configurations, likely due to optimized hydrophobic interactions and steric complementarity . This trend may extrapolate to piperidine derivatives, though steric constraints of the saturated ring could modulate effects.
- Receptor Specificity : SR140333’s 3,4-dichloro substitution favors neurokinin receptor binding, whereas 3,5-dichloro analogues (e.g., RP-32490) are more common in agrochemicals, suggesting divergent structure-activity relationships (SAR) between drug and pesticide design .
Key Observations:
- The Mannich reaction is a versatile route for synthesizing piperidine derivatives with aryl substituents, as demonstrated in for 3,4-dichlorophenyl analogues . Adapting this method with 3,5-dichlorophenyl precursors could yield the target compound.
- RP-32490 is synthesized via metabolic degradation of Iprodione, highlighting alternative pathways for 3,5-dichlorophenyl-piperidine-like structures .
Physicochemical and Pharmacokinetic Properties
While direct data for (S)-3-(3,5-dichlorophenyl)piperidine are scarce, comparisons with nifedipine () and other dichlorophenyl compounds suggest:
- Metabolic Stability : Piperidine rings generally exhibit lower metabolic clearance than pyridines, but halogenation may introduce cytochrome P450 inhibition risks .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-3-(3,5-Dichlorophenyl)piperidine, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the 3,5-dichlorophenyl group to the piperidine scaffold. For enantiomeric control, chiral resolution using HPLC with chiral stationary phases or asymmetric catalysis (e.g., chiral ligands) is critical. Characterization via H/C NMR and polarimetry can confirm stereochemistry. Evidence from related piperidine derivatives highlights the use of thiourea intermediates and recrystallization for purification .
Q. Which spectroscopic techniques are most effective for structural elucidation of (S)-3-(3,5-Dichlorophenyl)piperidine?
- Methodological Answer :
- NMR : H and C NMR can identify aromatic protons (δ ~6.8–7.4 ppm for dichlorophenyl) and piperidine ring protons (δ ~1.5–3.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] peaks).
- X-ray Crystallography : Resolves absolute configuration, as seen in structurally related piperidinium compounds .
Q. What biological targets are associated with 3,5-dichlorophenyl-substituted piperidines?
- Methodological Answer : These compounds often target mitochondrial proteins (e.g., mitoNEET agonists) or neurotransmitter receptors (e.g., 5-HT receptors). In vitro assays such as radioligand binding studies or mitochondrial membrane potential measurements (using JC-1 dye) are used. For example, TT01001, a related compound, improved mitochondrial dysfunction in neuronal apoptosis models .
Advanced Research Questions
Q. How does the stereochemistry of (S)-3-(3,5-Dichlorophenyl)piperidine influence its biological activity compared to the (R)-enantiomer?
- Methodological Answer : Enantiomers can exhibit divergent binding affinities. For instance, (R)-configured piperidines showed higher 5-HT receptor agonism in studies . To assess this:
- Synthesize both enantiomers via chiral catalysts.
- Compare EC values in receptor-binding assays (e.g., cAMP accumulation for GPCRs).
- Molecular docking simulations can predict stereospecific interactions with target proteins .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability). Strategies include:
- Metabolite Profiling : Use LC-MS/MS to identify degradation products.
- Bioavailability Studies : Measure plasma concentrations after administration.
- Protease Inhibition Assays : Test susceptibility to CYP450 enzymes, as seen in fungicide analogs .
Q. What experimental models are suitable for studying oxidative stress modulation by (S)-3-(3,5-Dichlorophenyl)piperidine?
- Methodological Answer :
- Cellular Models : SH-SY5Y neurons or INS-1 pancreatic β-cells treated with HO or streptozotocin to induce oxidative stress.
- Assays : Measure ROS levels (DCFDA fluorescence), mitochondrial membrane potential (TMRE staining), and apoptosis markers (caspase-3 activity).
- Reference TT01001’s mechanism in mitigating oxidative stress via mitoNEET activation .
Q. What catalytic strategies enhance the efficiency of synthesizing (S)-3-(3,5-Dichlorophenyl)piperidine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
